Undecylenamidopropyl betaine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMHOVIUFGSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158371 | |
| Record name | Undecylenamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133798-12-6 | |
| Record name | Undecylenamidopropyl betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylenamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNDECYLENAMIDOPROPYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Alterations in Gene Expression and Mrna Processing:exposure to Undecanoic Acid Has Been Observed to Induce Alternative Splicing in Genes Involved in Various Cellular Processes in the Fungus Trichophyton Rubrum, Including Those Encoding Transcription Factors, Kinases, and Efflux Pumps.researchgate.netthis Suggests That at a Post Transcriptional Level, Fungi Can Rapidly Adapt Their Proteome to Respond to the Stress Induced by Fatty Acid Derivatives. a Similar Adaptive Response Could Be Triggered by Undecylenamidopropyl Betaine, Allowing for a Flexible and Rapid Adjustment of Cellular Machinery to Mitigate the Compound S Effects.
The following table summarizes the probable mechanisms of microbial adaptation to undecylenamidopropyl betaine (B1666868) based on research into related compounds.
| Organism Type | Adaptive Mechanism | Description | Supporting Evidence from Related Compounds |
| Bacteria | Alteration of Cell Envelope | Modification of the lipopolysaccharide (LPS) or peptidoglycan layer to reduce surfactant binding and penetration. | General resistance mechanism to biocides and surfactants. nih.gov |
| Upregulation of Efflux Pumps | Increased expression of membrane transporters (e.g., RND, ABC families) to actively expel the compound from the cell. | Common resistance mechanism to a wide range of antimicrobials, including surfactants. nih.govfrontiersin.orgmdpi.com | |
| Biofilm Formation | Development of a protective extracellular matrix that limits compound penetration and harbors physiologically resistant cells. | Biofilms are a known defense against various biocides. woundsource.com | |
| Fungi | Modification of Ergosterol Pathway | Mutations in ERG genes or altered regulation of the pathway to reduce susceptibility to membrane disruption. | Undecylenic acid and lauryl betaine are known to target this pathway. researchgate.netdrugbank.comresearchgate.netfrontiersin.org |
| Oxidative Stress Response | Upregulation of antioxidant enzymes (e.g., catalase) and molecular chaperones to mitigate cellular damage. | Undecanoic acid induces oxidative stress in fungi. researchgate.netresearchgate.net | |
| Altered Gene Expression | Changes in transcription and alternative splicing of genes related to stress response, transport, and metabolism. | Undecanoic acid exposure leads to alternative splicing and altered gene expression in T. rubrum. researchgate.net |
Antimicrobial Activity: Non Clinical and in Vitro Research Paradigms
Bactericidal and Bacteriostatic Efficacy of Undecylenamidopropyl Betaine (B1666868)
In vitro research has demonstrated that undecylenamidopropyl betaine exhibits selective antimicrobial activity, with varying effectiveness against Gram-positive and Gram-negative bacterial strains.
This compound has shown notable efficacy against Gram-positive bacteria in laboratory studies. Research indicates that a 0.1% concentration of this compound has a significant inhibitory effect on the growth of Staphylococcus aureus. nih.govresearchgate.netmdpi.com One study quantified this, showing that this concentration inhibited the growth of S. aureus by 50%. nih.gov
Table 1: Efficacy of this compound against Gram-Positive Bacteria
| Bacterial Strain | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.1% | Inhibited growth by 50% | nih.gov |
In contrast to its effect on Gram-positive bacteria, this compound has demonstrated limited to no activity against the Gram-negative bacterial strains tested in laboratory models. Studies have consistently shown that a 0.1% concentration of this compound has no effect on the growth of Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.netmdpi.com
Table 2: Efficacy of this compound against Gram-Negative Bacteria
| Bacterial Strain | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 0.1% | No effect on growth | nih.govresearchgate.netmdpi.com |
Antifungal Efficacy of this compound in In Vitro Systems
This compound has demonstrated significant antifungal properties, particularly against opportunistic yeast pathogens.
In vitro studies have confirmed the antifungal activity of this compound against Candida albicans, a common fungal pathogen. nih.govresearchgate.net Research showed that a 0.1% concentration of the compound reduced the growth of C. albicans by as much as 90%. nih.gov Other research has noted fungistatic activity against C. albicans at concentrations ranging from 3.5% to 7.5%. google.com
Table 3: Antifungal Efficacy of this compound
| Fungal Pathogen | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Candida albicans | 0.1% | Reduced growth by 90% | nih.gov |
| Candida albicans | 0.1% | Growth inhibition | researchgate.net |
Anti-Biofilm Properties of this compound
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously difficult to eradicate. The potential of this compound to interfere with biofilm formation has been a subject of investigation.
Research indicates that this compound has a mild inhibitory effect on the formation of biofilms by several pathogens. researchgate.netmdpi.com Studies using a 0.1% concentration of this compound observed a slight reduction in biofilm formation for Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com However, it was noted that while it had a slight effect on inhibiting biofilm formation, it was unable to prevent the initial microbial attachment of P. aeruginosa. nih.govmdpi.com
Table 4: Anti-Biofilm Properties of this compound (0.1% Concentration)
| Pathogen | Effect on Biofilm Formation | Effect on Initial Attachment | Reference |
|---|---|---|---|
| Staphylococcus aureus | Mild inhibitory effect | Not specified | researchgate.netmdpi.com |
| Candida albicans | Mild inhibitory effect | Not specified | researchgate.netmdpi.com |
| Pseudomonas aeruginosa | Mild inhibitory effect | No prevention of attachment | nih.govresearchgate.netmdpi.com |
Disruption and Clearance of Preformed Biofilms
This compound (UB) has been identified as a surfactant with antimicrobial properties capable of disrupting and clearing preformed biofilms. nih.govnih.gov Its activity has been noted against a range of pathogens, including the Gram-positive bacterium Staphylococcus aureus and the pathogenic fungus Candida albicans. nih.govnih.gov Research indicates that UB can inhibit the growth of these specific microorganisms and exhibits a mild inhibitory effect on their biofilm formation. nih.govresearchgate.net
While its standalone effect on mature biofilms of certain pathogens like P. aeruginosa may be limited, it is often formulated in combination with other antimicrobial agents, such as polyhexamethylene biguanide (B1667054) (PHMB), to enhance anti-biofilm efficacy. nih.govnih.govresearchgate.net Previous studies have found that a combination of PHMB and UB could effectively remove biofilms formed by pathogens like S. aureus and P. aeruginosa. nih.gov The mechanism is thought to involve the disruption of the biofilm matrix, which then allows other agents to penetrate deeper into the biofilm layers and act on the microbial cells within. nih.gov In one study, scanning electron microscopy of S. aureus and P. aeruginosa biofilms treated with a solution containing 0.1% UB and 0.1% PHMB showed visible reductions in the number of bacterial cells on wound surfaces. mdpi.com
The activity of UB has been observed against biofilms of several pathogens commonly associated with hospital-acquired infections, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.govnih.govresearchgate.net However, its efficacy varies between different types of pathogens. nih.gov For instance, a 0.1% concentration of UB was shown to inhibit the growth of S. aureus and C. albicans but had no such effect on the growth of Gram-negative bacteria P. aeruginosa or E. coli. nih.govresearchgate.net
Quantitative Assessment of Biofilm Reduction Methodologies (e.g., Log Reductions, Biomass Quantification)
The effectiveness of this compound in reducing biofilms is assessed using established quantitative methods that measure reductions in both biofilm mass and the viability of the cells within it.
Biomass Quantification is commonly performed using the crystal violet (CV) staining assay . nih.govmdpi.comnih.gov This method quantifies the total adhered biofilm biomass. nih.gov In this procedure, biofilms are stained with crystal violet, which adheres to biofilm components. nih.gov The amount of stain retained is proportional to the biofilm mass and can be measured spectrophotometrically after solubilization. umw.edu.plmdpi.com A reduction in the measured absorbance indicates a decrease in biofilm biomass. For example, in a study assessing the disruption of preformed P. aeruginosa biofilms, the CV staining assay was used to determine the percentage of biofilm reduction after treatment. mdpi.com
Log Reductions are calculated to quantify the decrease in viable bacterial cells within a biofilm following treatment. qut.edu.au This involves detaching the biofilm cells, performing serial dilutions, and culturing them to count the number of colony-forming units (CFUs). umw.edu.pl A log reduction is a mathematical representation of this decrease; for instance, a 4-log reduction signifies a 99.99% decrease in viable bacteria. qut.edu.au This method provides a clear measure of the antimicrobial's killing efficacy against the biofilm population. In some studies, treatments have been shown to reduce biofilm CFUs by several logs. qut.edu.au
Other advanced techniques like confocal laser scanning microscopy (CLSM) are also used to visualize the biofilm's three-dimensional structure and the effects of treatment. nih.gov This can provide qualitative and quantitative data on changes to the biofilm architecture and the distribution of live versus dead cells. nih.gov
The following table presents illustrative data on the anti-biofilm activity of this compound in combination with another agent, demonstrating how these quantitative assessments are reported.
Table 1: Example of Quantitative Biofilm Reduction Data
| Organism | Treatment | Assessment Method | Result |
|---|---|---|---|
| P. aeruginosa | 0.02% PHMB + 0.1% UB | Biomass Quantification (CV Assay) | ~80% reduction in biofilm biomass in combination with PslG pretreatment. nih.gov |
| S. aureus | 0.1% PHMB + 0.1% UB | Bioluminescence | Significant reduction in bioluminescence (p < 0.001 to 0.0001). mdpi.com |
| P. aeruginosa | 0.1% PHMB + 0.1% UB | Bioluminescence | Significant reduction in bioluminescence (p < 0.001 to 0.0001). mdpi.com |
Interactions with Co Agents and Synergistic/antagonistic Effects
Synergistic Antimicrobial Activity of Undecylenamidopropyl Betaine (B1666868) and Polyhexamethylene Biguanide (B1667054) (PHMB)
The combination of undecylenamidopropyl betaine (UB) and PHMB is common in commercial antiseptic products. nih.gov UB, a surfactant with antimicrobial properties, is known to increase the antimicrobial activity of PHMB while also reducing its cytotoxicity. nih.govmdpi.compublisso.desemanticscholar.org This synergistic relationship is particularly valuable in clinical applications where effective and biocompatible antimicrobial solutions are required. publisso.de The mixture is believed to enhance cleaning effects and improve efficacy against microbial biofilms. publisso.de
Biofilms, structured communities of microorganisms, present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. nih.gov The combination of PHMB and UB has been investigated for its ability to eradicate biofilms formed by a variety of common pathogens. nih.govmdpi.com
Research has shown that PHMB on its own, even at a low concentration of 0.02%, has a potent inhibitory effect on the growth, initial attachment, and biofilm formation of pathogens including the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans. mdpi.comnih.govresearchgate.net PHMB alone is also capable of disrupting already-formed biofilms of these microorganisms. nih.govresearchgate.net
In contrast, 0.1% this compound by itself demonstrates only a mild inhibitory effect on the biofilm formation of these pathogens. nih.govmdpi.comnih.gov Its antimicrobial action varies by pathogen; it can inhibit the growth of S. aureus and C. albicans, but it has no significant effect on the growth of Gram-negative bacteria like P. aeruginosa and E. coli. nih.govmdpi.comnih.gov
When combined, this compound has been found to only slightly enhance the anti-biofilm efficacy of PHMB against P. aeruginosa biofilms. nih.govmdpi.comnih.gov While UB does not significantly prevent microbial attachment or disrupt preformed P. aeruginosa biofilms on its own, its addition to PHMB slightly enhances the killing of bacteria within the biofilm. nih.gov This suggests that the decision to include UB in a combination therapy should be carefully considered based on the specific type of pathogen being targeted. nih.gov
The antimicrobial potency of the PHMB-UB combination is dependent on the concentrations of its components. A key study utilized concentrations of 0.02% PHMB and 0.1% UB to evaluate their individual and combined effects on various stages of biofilm development. nih.govresearchgate.net
At a concentration of 0.02%, PHMB was found to be highly effective, disrupting over 80% of a mature, 24-hour-old P. aeruginosa biofilm. mdpi.comresearchgate.net Conversely, 0.1% UB alone had a minimal effect on disrupting these preformed biofilms. nih.gov The research indicates that PHMB is the primary functional component for biofilm eradication in the combined solution. nih.gov
| Agent(s) and Concentration | Effect on Initial Attachment | Effect on Biofilm Formation | Effect on Preformed Biofilm Disruption (24h) |
|---|---|---|---|
| 0.02% PHMB | Strongly Inhibitory mdpi.com | Strongly Inhibitory mdpi.com | High (>80% disruption) mdpi.comresearchgate.net |
| 0.1% UB | No significant prevention nih.gov | Mildly Inhibitory nih.gov | Not effective nih.gov |
| 0.02% PHMB + 0.1% UB | Strongly Inhibitory nih.govresearchgate.net | Strongly Inhibitory nih.govresearchgate.net | Slightly enhanced disruption compared to PHMB alone nih.govnih.gov |
Modulation of Co-Agent Efficacy by this compound
This compound can modulate the effectiveness of co-agents like PHMB, although the nature of this modulation can vary depending on the specific microorganisms and the experimental conditions.
This compound is generally considered to increase the bactericidal efficacy of PHMB. nih.govpublisso.de Time-kill assays have demonstrated that a PHMB-betaine combination can achieve a significant reduction (greater than 3-log) in populations of P. aeruginosa, S. aureus, MRSA, C. albicans, and A. baumannii within just one minute of exposure, indicating a rapid and powerful bactericidal effect. publisso.denih.gov
Interestingly, one study that utilized a co-culture system of HaCaT keratinocytes and Staphylococcus aureus found that this compound actually lowered the antimicrobial activity of PHMB in that specific environment. nih.govresearchgate.net This finding suggests that interactions with biological surfaces and other environmental factors can alter the expected synergistic relationship.
| Pathogen | Microbe Type | Effect of 0.1% UB on Growth |
|---|---|---|
| Staphylococcus aureus | Gram-Positive Bacteria | Inhibitory nih.govmdpi.com |
| Candida albicans | Fungus | Inhibitory nih.govmdpi.com |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | No Effect nih.govmdpi.com |
| Escherichia coli | Gram-Negative Bacteria | No Effect nih.govmdpi.com |
Impact of Environmental Conditions on Combinatorial Effects
The efficacy of antimicrobial agents can be significantly influenced by environmental factors such as pH.
The bactericidal efficacy of PHMB is known to be pH-dependent, with its activity increasing as the pH level rises into the alkaline range. nih.govresearchgate.net This is attributed to the polycationic nature of PHMB, which interacts more strongly with the negatively charged components of microbial cell membranes at a higher pH. researchgate.net
Effects of Serum and Organic Load on Combined Efficacy
The presence of organic materials, such as serum and blood, can significantly impact the effectiveness of this compound (UDB), particularly when used in combination with other antimicrobial agents. mdpi.commdpi.com The denser matrix of a biofilm, for instance, coupled with an environment mimicking a wound, has been shown to necessitate higher concentrations of antiseptic agents to achieve a reduction in bacterial load. mdpi.com
One study investigated the interaction of polyhexamethylene biguanide (PHMB) with surfactants like UDB in a co-culture system designed to mimic wound conditions. It was observed that UDB could lower the antimicrobial activity of PHMB. However, the presence of serum appeared to counteract this effect, with other co-agents demonstrating increased efficiency in reducing Staphylococcus aureus in the presence of serum. nih.govresearchgate.net This suggests a complex interplay between UDB, its co-agents, and the biological matrix they are intended to treat.
The antimicrobial activity of various antiseptic solutions is known to be diminished in the presence of organic loads. mdpi.com For example, the efficacy of some antiseptics can be reduced by contamination with protein or blood, although this can sometimes be reversed by extensive and repetitive irrigation. karger.com In environments with high concentrations of biological material, the antimicrobial effect of certain agents against pathogens like S. aureus and Pseudomonas aeruginosa may be significantly reduced or even nullified. nih.gov
Interactions with Other Biofilm-Modulating Agents
This compound's role extends to interactions with other agents designed to disrupt biofilms, which are structured communities of microorganisms encased in a self-produced matrix that are notoriously difficult to eradicate. nih.gov
This compound in Conjunction with Glycosyl Hydrolases (e.g., PslG) for Biofilm Disruption
The combination of UDB with enzymes that degrade the biofilm matrix, such as glycosyl hydrolases, presents a promising strategy for enhancing biofilm clearance. PslG is a glycosyl hydrolase that can effectively inhibit and disrupt the biofilms of Pseudomonas aeruginosa. nih.govnih.govresearchgate.net
Research has shown that while UDB on its own has a mild inhibitory effect on the biofilm formation of several pathogens, its combination with other agents can yield synergistic effects. nih.govmdpi.com For example, while UDB only slightly enhances the anti-biofilm efficacy of PHMB on P. aeruginosa biofilms, a pretreatment with PslG significantly boosts the clearance effect of PHMB. nih.govnih.govmdpi.com This suggests that the enzymatic disruption of the biofilm by PslG makes the embedded bacteria more susceptible to the action of antimicrobial agents.
Interestingly, PslG has demonstrated the ability to disassemble the preformed biofilms of various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, within a much shorter timeframe (30 minutes) compared to the 24 hours required for a similar effect with UDB treatment alone. nih.govnih.govresearchgate.net This highlights the potential of a dual approach where a glycosyl hydrolase first breaks down the protective biofilm matrix, followed by the application of an antimicrobial agent.
The table below summarizes the comparative effects of UDB and PslG on biofilm disruption from a key study.
| Treatment Agent | Target Pathogen(s) | Observation |
| 0.1% this compound (UDB) | P. aeruginosa, E. coli, S. aureus, C. albicans | Mild inhibitory effect on biofilm formation. nih.govmdpi.com |
| PslG (Glycosyl Hydrolase) | P. aeruginosa | Efficiently inhibits and disrupts biofilms. nih.govresearchgate.net |
| PslG (pretreatment) + PHMB | P. aeruginosa | Highly enhances the clearance effect of PHMB on biofilms. nih.govresearchgate.netmdpi.com |
| PslG | E. coli, S. aureus, C. albicans | Disassembles preformed biofilms in 30 minutes, comparable to 24-hour UDB treatment. nih.govresearchgate.net |
This combinatorial strategy, leveraging both the surfactant properties of UDB and the enzymatic activity of agents like PslG, represents a significant advancement in the effort to control and eradicate persistent biofilms. nih.govresearchgate.net
Formulation Science and Material Compatibility Studies
Undecylenamidopropyl Betaine (B1666868) as a Co-surfactant in Complex Formulations
Key functions of Undecylenamidopropyl Betaine as a co-surfactant include:
Foam Boosting and Stabilization : It improves the quality, volume, and stability of foam in cleansing products like shampoos and body washes. specialchem.comcosmileeurope.eu
Viscosity Control : This ingredient helps to modify the thickness of cosmetic formulations, ensuring a desirable consistency for ease of application. deascal.comspecialchem.com
Mildness Enhancement : When combined with primary anionic surfactants, which can sometimes be harsh on the skin, this compound can help to mitigate irritation, making the final product gentler. cosmileeurope.eu
Conditioning : It imparts conditioning properties to both hair and skin, leaving them feeling soft and manageable. cosmileeurope.eupaulaschoice.co.uk
In a notable application, this compound is used as an antifungal amphoteric surfactant in anti-dandruff shampoos, often in combination with anionic surfactants like alkyl sulfates and alkyl ether sulfates. google.com
Stability and Performance of this compound within Formulated Systems
The stability of this compound is a critical factor in its utility within formulated products. It is generally stable over a broad pH range, typically between 4 and 10, and is soluble in water, forming stable solutions. evitachem.com This stability is essential for maintaining the integrity and efficacy of the final product throughout its shelf life.
For instance, in an O/W emulsion designed for pump foamer applications, formulations containing this compound (specifically REWOTERIC AM B U 185) may show a separation into two layers over time. specialchem.com However, this is easily reversible by shaking before use and does not negatively impact the product's performance. specialchem.com
Interactions of this compound with Other Excipients and Polymers in Non-Clinical Models
The interaction of this compound with other components in a formulation is crucial for the final product's structure and function. Its zwitterionic nature allows for favorable interactions with a variety of other ingredients. evitachem.com
Compatibility with Polymeric Carriers
Research has demonstrated the compatibility and even synergistic effects of this compound with various polymeric carriers, particularly in the context of advanced drug delivery and wound care systems.
One significant area of study involves its combination with Polyhexamethylene Biguanide (B1667054) (PHMB), a cationic antiseptic polymer. google.comresearchgate.net this compound has been shown to be compatible with PHMB and can even reduce its cytotoxicity while potentially increasing its antimicrobial activity. researchgate.netnih.govsemanticscholar.org This combination is utilized in wound cleansing solutions and gels. researchgate.netmdpi.com
Furthermore, studies on composite hydrogels for wound dressings have shown that the inclusion of PHMB, which can interact with polymers like alginate and pectin, can improve the mechanical strength and structural integrity of the hydrogel. mdpi.com While not directly mentioning this compound in this specific hydrogel matrix, the compatibility of this compound with PHMB suggests its potential for inclusion in such polymeric carrier systems. google.commdpi.com
The table below summarizes findings on the interaction of this compound with polymeric systems.
Table 1: Compatibility and Interaction of this compound with Polymeric Carriers| Polymeric Carrier/System | Interaction/Effect with this compound | Application Context |
|---|---|---|
| Polyhexamethylene Biguanide (PHMB) | Compatible; Reduces cytotoxicity of PHMB; May enhance antimicrobial activity. researchgate.netnih.govsemanticscholar.org | Wound cleansing solutions, gels, and irrigation solutions. researchgate.netmdpi.comnih.gov |
| Hydroxyethylcellulose | Used in combination in wound gels. nih.gov | Topical wound treatment. nih.gov |
| Polyurethane | Used as a substrate for wound dressings containing PHMB and betaine-derivatives. google.com | Wound dressings. google.com |
Influence on Physicochemical Properties of Carrier Systems
This compound can significantly influence the physicochemical properties of the carrier systems in which it is incorporated.
As a surfactant, its primary role is to reduce surface tension. cosmileeurope.eunih.gov This property is crucial in wound cleansing solutions, as it allows the liquid to make closer contact with the wound bed, facilitating the removal of debris and microorganisms. nih.gov
In microstructured lipid carriers (MLCs) developed for drug delivery, the choice of surfactants and other excipients is critical to the system's stability and performance. mdpi.com While the specific study cited focused on other components, the principles of surfactant interaction are broadly applicable. The zwitterionic nature of this compound suggests it could influence properties like particle size, zeta potential, and encapsulation efficiency in such systems. evitachem.commdpi.com
Academic Models for Evaluating this compound in Material Science Applications
Various academic models are employed to evaluate the performance and efficacy of formulations containing this compound, particularly in the context of material science and antimicrobial applications.
Ex Vivo Porcine Skin Explant Model : This model is used to assess the efficacy of antimicrobial agents and dressings on mature bacterial biofilms. mdpi.comnih.gov For example, a wound gel containing 0.1% this compound and 0.1% PHMB has been evaluated using this model. mdpi.comnih.gov
In Vitro Biofilm Models : These models, such as the microtiter plate and CDC biofilm reactor methods, are used to study the antibiofilm activity of cleansing and irrigation solutions containing this compound against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. hud.ac.uk
Co-culture Systems : To investigate the interaction between antimicrobial agents, host cells, and bacteria, co-culture models of keratinocytes and bacteria are utilized. researchgate.net These models help in assessing the protective effects of formulations containing this compound on cells from bacterial damage. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy : This technique can be used to study the chemical interactions between components in a formulation, such as the interaction between PHMB and polymers in a composite hydrogel, which is relevant for understanding how this compound might interact within such a system. mdpi.com
The table below outlines some of the academic models used to evaluate this compound.
Table 2: Academic Models for Evaluating this compound| Model | Purpose | Key Findings/Applications |
|---|---|---|
| Ex Vivo Porcine Skin Explant Model | To assess antimicrobial efficacy against mature biofilms on a tissue-like surface. mdpi.comnih.gov | Evaluation of wound gels containing this compound and PHMB. mdpi.comnih.gov |
| In Vitro Biofilm Models (e.g., Microtiter Plate, CDC Reactor) | To quantify the antibiofilm activity of cleansing solutions. hud.ac.uk | Testing the effectiveness of this compound-containing solutions against S. aureus and P. aeruginosa biofilms. hud.ac.uk |
| Keratinocyte-Bacteria Co-culture | To study the interplay between antimicrobials, host cells, and pathogens. researchgate.net | Assessing the protective and antimicrobial effects of PHMB in combination with surfactants like this compound. researchgate.net |
In Vitro Cellular Research and Mechanistic Toxicology
Effects of Undecylenamidopropyl Betaine (B1666868) on Mammalian Cell Lines in Vitro
In vitro studies investigating the cellular effects of undecylenamidopropyl betaine have predominantly been conducted using this compound in combination with the antiseptic polyhexanide (PHMB). These studies provide insights into the biocompatibility of this combination with key cell types involved in wound healing.
Assessment of Fibroblast Proliferation and Viability in In Vitro Models
Research on human skin fibroblasts has demonstrated that treatment with a solution containing this compound and polyhexanide can impact cellular activities crucial for wound repair. In one study, treatment of CCD-1064Sk human skin fibroblasts with a combination of undecylenamidopropyl-betaine/polyhexanide (UBP) significantly reduced the proliferative capacity of the fibroblasts nih.gov. This treatment led to a significant inhibitory effect on fibroblast viability compared to untreated controls nih.gov. Furthermore, in an in vitro wound scratch assay, cells treated with the UBP solution showed no migration capacity at 12 or 24 hours post-treatment, indicating an inhibition of cell migration, a critical process in wound closure nih.govkarger.com.
Impact on Adipose-Derived Stem Cell (ASC) Viability and Differentiation in Vitro
The effects of this compound, in a formulation with polyhexanide (Prontosan®), have also been assessed on adipose-derived stem cells (ASCs), which are crucial for tissue regeneration. An in vitro study examining the impact of various antiseptics on human ASCs found that the combination product led to reduced ASC viability, proliferation, and differentiation hmpgloballearningnetwork.com. Specifically, the study noted that while a 5% solution of the combination product resulted in marked cytotoxicity, the effects were less pronounced compared to some other tested antiseptics like Octenisept® and Betaisodona® hmpgloballearningnetwork.com. The study also highlighted that the addition of the undecylenamidopropyl-betaine surfactant in the formulation was previously reported to enhance cell toxicity hmpgloballearningnetwork.com. Furthermore, treatment with this combination reduced the adipogenic differentiation of ASCs by approximately 40% hmpgloballearningnetwork.com.
Investigation of Cellular Apoptosis and Necrosis Pathways in In Vitro Cell Models
Investigations into the mechanisms of cell death have revealed that formulations containing this compound and polyhexanide can induce both apoptosis and necrosis in mammalian cells. In studies on human skin fibroblasts, treatment with the UBP combination significantly increased both apoptosis and necrosis rates compared to control groups nih.gov. This resulted in a significant reduction in the percentage of viable cells nih.govub.edunih.gov.
Similarly, in the context of adipose-derived stem cells, the combination product was found to increase apoptosis and necrosis hmpgloballearningnetwork.com. The study, which used an Annexin V assay to distinguish between different modes of cell death, showed that all tested antiseptics, including the one containing this compound, led to increased ASC necrosis when compared to the growth medium hmpgloballearningnetwork.com.
Concentration-Dependent Cellular Responses of this compound In Vitro
The cellular effects of formulations containing this compound are concentration-dependent. In studies on adipose-derived stem cells, a dose-dependent reduction in cell viability was observed for all tested antiseptics, including the combination of this compound and polyhexanide hmpgloballearningnetwork.com. For instance, while lower concentrations of this combination had a less significant impact, a 5% solution led to marked cytotoxicity hmpgloballearningnetwork.com. This indicates that the concentration of the formulation is a critical factor in determining its biocompatibility with ASCs.
The following table summarizes the observed concentration-dependent effects on ASCs from a comparative study:
| Antiseptic Formulation | Concentration | Effect on ASC Viability |
| Prontosan® (this compound/Polyhexanide) | 5% | Marked cytotoxicity hmpgloballearningnetwork.com |
| Octenisept® | 1% | Incomplete recovery of ASCs hmpgloballearningnetwork.com |
| Octenisept® | 2.5% | Complete cell death hmpgloballearningnetwork.com |
| Betaisodona® | 1% and 2.5% | Not significantly reduced hmpgloballearningnetwork.com |
| Betaisodona® | 5% | Marked cytotoxicity hmpgloballearningnetwork.com |
Comparative Cellular Effects of this compound with Other Surfactants in Cell Cultures
Direct comparative studies of this compound with other surfactants on mammalian cells are limited. However, some insights can be drawn from existing research.
One study noted that the hemolytic activity of a product containing this compound and polyhexanide was very similar to that of an amidopropyl betaine surfactant tested alone, suggesting that the hemolytic properties of the formulation are primarily attributable to the betaine component mdpi.com.
In the context of formulations, a patent for a topical wound treatment suggests that non-ionic surfactants like poloxamers may be more advantageous than betaine-derivatives google.com. The reasoning provided is that the properties of non-ionic surfactants are independent of the surrounding pH, which can fluctuate in a wound environment. In contrast, the charge of betaines may change with pH, potentially altering their surface tension and, consequently, their efficacy google.com. The patent also highlights that poloxamer 188 has shown membrane-sealing and repairing properties, which can prevent apoptosis and reduce cytotoxicity google.com.
Furthermore, research comparing a combination of PHMB and this compound with a combination of PHMB and a poloxamer found that both showed strong antimicrobial properties publisso.de. However, in one study, it was observed that this compound decreased the antimicrobial effect of PHMB against S. aureus, whereas macrogolum (a type of polyethylene (B3416737) glycol) increased its effectiveness nih.gov. This highlights the complex interactions between surfactants and active antimicrobial agents.
The table below provides a comparative overview based on available information:
| Surfactant | Type | Key In Vitro Cellular Effect/Property Noted |
| This compound | Amphoteric | May reduce the cytotoxicity of PHMB on fibroblasts karger.comhmpgloballearningnetwork.comnih.gov. Hemolytic activity is a notable property mdpi.com. |
| Poloxamer 188 | Non-ionic | Exhibits membrane-sealing and repairing properties, preventing apoptosis and reducing cytotoxicity google.com. |
| Amidopropyl Betaine | Amphoteric | Shows hemolytic activity similar to formulations containing this compound mdpi.com. |
| Macrogolum (Polyethylene Glycol) | Non-ionic | Increased the antimicrobial effectiveness of PHMB against S. aureus in one study nih.gov. |
Environmental Fate and Biodegradation Research
Microbial Metabolism of Undecylenamidopropyl Betaine (B1666868) in Environmental Simulation Models
The microbial metabolism of undecylenamidopropyl betaine is a key factor in its environmental breakdown. While specific studies focusing solely on the metabolic pathways of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from research on structurally similar compounds, such as other alkylamidopropyl betaines. For instance, cocamidopropyl betaine, a closely related surfactant, has been shown to be readily biodegradable in standard tests, indicating that microorganisms can utilize it as a carbon and nitrogen source. oecd.orgsantos.com
The degradation process likely initiates with the enzymatic hydrolysis of the amide bond, separating the fatty acid moiety (undecylenic acid) from the aminopropyl betaine portion. Following this initial cleavage, both resulting molecules are expected to enter common microbial metabolic pathways. The undecylenic acid, a fatty acid, would likely undergo β-oxidation, a well-established pathway for the degradation of fatty acids, to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The aminopropyl betaine portion would be further metabolized, with the nitrogen and carbon components being assimilated into microbial biomass or mineralized. mdpi.com
Under anaerobic conditions, the mineralization of related compounds like cocamidopropyl betaine has been observed to be significant, with rates of 80-90% after 60 days, suggesting that microbial metabolism can occur in environments lacking oxygen. oecd.org The specific microbial species capable of metabolizing this compound have not been explicitly identified in dedicated studies. However, a wide range of common environmental bacteria and fungi possess the necessary enzymes, such as amidases and oxidases, to degrade such surfactants. academicjournals.org Genera like Pseudomonas and Bacillus are well-known for their ability to degrade a variety of organic compounds, including surfactants. mdpi.comacademicjournals.org
Persistence and Degradation Pathways of this compound in Aquatic and Soil Systems
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photodegradation.
Biodegradation: The primary route for the removal of this compound from aquatic and soil systems is expected to be biodegradation. Based on data for similar alkylamidopropyl betaines, it is classified as "readily biodegradable". oecd.org Some commercial products containing this compound explicitly state its biodegradable nature, with at least one citing the OECD 301B test guideline for ready biodegradability. frenchbeautyhub.comebay.com.hk This classification implies that the compound is unlikely to persist in the environment. In simulated sewage treatment plant tests (OECD 303A), cocamidopropyl betaine showed a high removal rate of 97%, indicating it is effectively eliminated during wastewater treatment processes. oecd.org
Hydrolysis: The chemical structure of this compound suggests it is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). oecd.orgjrfglobal.com The amide linkage is generally stable at these pH levels. A calculated hydrolysis half-life for similar alkylamidopropyl betaines is greater than one year. oecd.org
Photodegradation: Direct photolysis is not considered a significant degradation pathway for this compound due to its chemical structure. oecd.org However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere could occur, though its low vapor pressure makes this pathway less environmentally significant. oecd.orgnih.gov
Sorption: The mobility and bioavailability of this compound in soil and sediment are influenced by its sorption characteristics. The soil sorption coefficient (Koc) for alkylamidopropyl betaines can range from low to very high, depending on the length of the alkyl chain. oecd.org For longer chain derivatives, a higher potential for sorption to organic matter in soil and sediment is expected. oecd.org As an amphoteric surfactant, its sorption behavior can also be influenced by the pH of the surrounding medium, which affects its charge. ecetoc.org
The following table summarizes the expected environmental fate of this compound based on data for related compounds.
| Environmental Process | Expected Fate of this compound | Supporting Evidence/Rationale |
| Aerobic Biodegradation | Readily biodegradable | High degradation rates (86-100% in 28 days) observed for cocamidopropyl betaine in OECD 301 tests. oecd.org |
| Anaerobic Biodegradation | Significant mineralization | 80-90% mineralization of cocamidopropyl betaine after 60 days. oecd.org |
| Hydrolysis | Not a significant pathway | Calculated half-life > 1 year for similar compounds under environmental pH conditions. oecd.org |
| Photodegradation | Not a significant pathway in water | Low potential for direct photolysis based on chemical structure. oecd.org |
| Sorption to Soil/Sediment | Low to high potential, depending on alkyl chain length | Calculated Koc values for alkylamidopropyl betaines vary. oecd.org |
Methodologies for Assessing Biodegradation Kinetics and Products of this compound
A variety of standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the biodegradation kinetics and identify the degradation products of chemical substances like this compound.
Screening Tests for Ready Biodegradability (OECD 301 Series): These tests are designed to determine if a chemical is likely to biodegrade rapidly and completely in an aerobic environment. oecd.org Common methods include:
OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance. A pass level of >60% of the theoretical maximum CO2 production within a 10-day window of a 28-day test indicates ready biodegradability. oecd.org
OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles containing the test substance and a microbial inoculum. oecd.org
OECD 301F (Manometric Respirometry Test): Measures the oxygen uptake by microorganisms during the degradation of the test substance. oecd.org
Tests for Inherent Biodegradability (OECD 302 Series): These tests are used for chemicals that may not pass the stringent ready biodegradability tests but may still biodegrade under more favorable conditions (e.g., higher microbial density, longer exposure time). aropha.comsitubiosciences.com
OECD 302B (Zahn-Wellens/EMPA Test): Measures the removal of dissolved organic carbon (DOC) over a 28-day period in the presence of a high concentration of activated sludge. A removal of >70% indicates inherent biodegradability. oecd.org
Simulation Tests: To understand degradation under more environmentally realistic conditions, simulation tests are used.
OECD 303A (Aerobic Sewage Treatment: Coupled Units Test): Simulates the conditions of an activated sludge wastewater treatment plant to determine the removal of a chemical. oecd.org
Analytical Methods for Degradation Products: Identifying the products of biodegradation is crucial for a complete environmental assessment. This typically involves sampling at various time points during a degradation study and using advanced analytical techniques such as:
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to separate and identify metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization of the analytes. nih.gov
The following table outlines the key parameters measured in common biodegradation test methods.
| Test Guideline | Parameter Measured | Interpretation of Results |
| OECD 301B | Carbon Dioxide (CO2) Evolution | >60% of ThCO2 in 10-day window = Readily Biodegradable oecd.org |
| OECD 301D | Dissolved Oxygen (DO) Depletion | >60% of ThOD in 10-day window = Readily Biodegradable oecd.org |
| OECD 301F | Oxygen Consumption | >60% of ThOD in 10-day window = Readily Biodegradable oecd.org |
| OECD 302B | Dissolved Organic Carbon (DOC) Removal | >70% removal in 28 days = Inherently Biodegradable aropha.comoecd.org |
| OECD 303A | DOC or Specific Chemical Removal | High percentage removal indicates elimination in wastewater treatment. oecd.org |
Advanced Research Directions and Theoretical Frameworks
Computational Modeling and Simulation of Undecylenamidopropyl Betaine (B1666868) Molecular Interactions
Computational modeling offers a powerful, cost-effective approach to understanding the molecular interactions of Undecylenamidopropyl betaine, providing insights that are difficult to obtain through experimental methods alone. These techniques can predict the behavior of the molecule at the atomic level, guiding the design of more effective derivatives.
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structure and dynamics of biological membranes and the interactions of molecules with them. nih.govnih.gov While specific MD studies focused exclusively on this compound are not widely published, the methodology has been applied to similar systems, such as other betaines and the antiseptic polyhexamethylene biguanide (B1667054) (PHMB), with which it is often paired. preprints.orgmostwiedzy.pl
Future research employing MD simulations could elucidate the precise mechanism by which this compound interacts with bacterial cell membranes. A theoretical research framework would involve:
System Setup: Creating an atomistic model of a bacterial membrane (e.g., with lipopolysaccharides for Gram-negative bacteria or teichoic acids for Gram-positive bacteria) and solvating it in a water box containing this compound molecules. preprints.org
Simulation: Running simulations to observe the dynamic process of the surfactant molecules approaching and inserting into the lipid bilayer.
Analysis: Analyzing the simulation trajectories to determine how this compound disrupts membrane integrity. Key parameters would include the depth of penetration of its undecylenic tail, the orientation of the betaine headgroup at the membrane-water interface, and the induced changes in membrane properties like fluidity and permeability. mdpi.com
These simulations could reveal how the surfactant facilitates the activity of other antimicrobials like PHMB, potentially by creating pores or disorganizing the membrane structure to allow entry. preprints.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For this compound, QSAR studies can be instrumental in designing new derivatives with enhanced antimicrobial properties. nih.gov
A prospective QSAR study on this compound derivatives would involve several key steps:
Data Set Generation: Synthesizing a series of this compound analogues with systematic variations in their structure (e.g., altering the length or saturation of the fatty acid chain, modifying the propyl linker, or changing the substituents on the betaine head).
Biological Activity Testing: Evaluating the antimicrobial activity (e.g., Minimum Inhibitory Concentration) of each derivative against a panel of relevant microorganisms. nih.gov
Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify their physicochemical properties.
Model Development: Using statistical methods like multiple linear regression to build a mathematical model that links the descriptors to the observed biological activity. asianpubs.org
The resulting QSAR model could predict the antimicrobial potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach saves significant time and resources in the drug discovery process. researchgate.net
| QSAR Descriptor Category | Potential Relevance for this compound Derivatives | Example Descriptors |
|---|---|---|
| Hydrophobic | Crucial for membrane interaction and penetration. Modulating hydrophobicity can optimize the balance between membrane disruption and aqueous solubility. | LogP, Hydrophobic surface area |
| Electronic | Influences electrostatic interactions with charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. | Dipole moment, Partial charges on atoms, HOMO/LUMO energies asianpubs.org |
| Steric/Topological | Relates to the size and shape of the molecule, affecting how it fits into and disrupts the packed lipid bilayer of the membrane. | Molar refractivity, Molecular volume, Shape indices |
| Hydrogen Bonding | The potential to form hydrogen bonds can influence interactions with both water and the polar head groups of membrane lipids. | Number of H-bond donors/acceptors |
Development of Novel this compound Derivatives with Targeted Functions
Building on insights from computational models, the rational design and synthesis of novel derivatives can lead to compounds with improved performance characteristics, such as greater potency, broader spectrum of activity, or enhanced synergy with other agents.
The synthesis of modified analogues of this compound would strategically target different parts of its molecular structure. The general synthetic route for amidopropyl betaines involves the reaction of a fatty acid with 3,3-dimethylaminopropylamine (DMAPA) to form an amidoamine intermediate, which is then reacted with a carboxylating agent. cir-safety.org
Potential modifications for creating novel analogues include:
Alkyl Chain Modification: Synthesizing derivatives with varying alkyl chain lengths (e.g., shorter C8-C10 or longer C14-C18 chains) and degrees of saturation to fine-tune hydrophobicity.
Linker Modification: Altering the aminopropyl linker to assess its role in spacing the hydrophobic tail and hydrophilic head.
Headgroup Modification: Introducing different charged or polar groups in place of the betaine moiety to investigate how the headgroup influences antimicrobial activity and cytotoxicity.
Once synthesized, these analogues would be evaluated through a battery of in vitro tests. nih.gov This includes determining their antimicrobial efficacy against a range of bacteria and fungi, particularly those forming biofilms, and assessing their cytotoxicity against human cell lines like fibroblasts to establish a therapeutic index. nih.govresearchgate.net
Structure-activity relationship (SAR) investigations systematically analyze how changes in molecular structure affect biological activity. For this compound derivatives, SAR studies would focus on correlating the structural modifications with outcomes from the evaluation phase.
Key research findings from such investigations could include:
An optimal alkyl chain length for balancing potent antimicrobial action with low cytotoxicity.
The discovery that increased unsaturation in the fatty acid tail enhances activity against specific pathogens.
Identification of headgroup structures that improve efficacy against biofilms or reduce irritation potential.
These investigations have shown that this compound can enhance the bactericidal effectiveness of agents like PHMB against pathogens such as Pseudomonas aeruginosa, while simultaneously decreasing fibroblast cytotoxicity. researchgate.nethmpgloballearningnetwork.com Understanding the structural basis for this synergy is a key goal. It is known to have a mild inhibitory effect on its own against the biofilm formation of various pathogens, including S. aureus and C. albicans. nih.govresearchgate.net SAR studies could pinpoint the molecular features responsible for this activity, guiding the development of derivatives with more potent antibiofilm properties.
Future Directions in Antimicrobial Resistance Research Related to this compound
The rise of antimicrobial resistance is a critical global health challenge, making it essential to evaluate new and existing agents for their potential to induce resistance. acs.org Future research on this compound should address its role in this context.
Key research questions include:
Resistance Development: Studies are needed to determine if bacteria can develop resistance to this compound after prolonged, sub-lethal exposure. While no resistance to the commonly combined agent PHMB has been detected in clinical use, decreased susceptibility can be induced in vitro. preprints.orgbbraun.ee It is crucial to understand if this compound influences this phenomenon.
Efficacy Against Resistant Strains: Investigating the effectiveness of this compound, alone and in combination with other antiseptics, against multidrug-resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action on Biofilms: Research has demonstrated that this compound has an effect on biofilms, which are a key factor in chronic infections and antibiotic resistance. nih.govresearchgate.net Future studies using advanced imaging and molecular techniques could further detail how it disrupts the biofilm matrix and whether it can re-sensitize biofilm-embedded bacteria to other antibiotics. researchgate.net
By exploring these advanced research directions, the scientific community can fully characterize the molecular behavior of this compound, optimize its structure for specific functions, and clarify its long-term utility in an era of increasing antimicrobial resistance.
Mechanisms of Microbial Adaptation to this compound Exposure
Direct research elucidating the specific molecular mechanisms of microbial adaptation to this compound is currently limited in publicly available scientific literature. However, by examining the adaptation strategies microbes employ against related chemical structures—namely amphoteric surfactants, undecylenic acid and its derivatives, and betaines—a theoretical framework of potential adaptive responses can be constructed. These mechanisms likely involve a combination of genetic mutations, altered gene expression, and physiological modifications to counteract the compound's antimicrobial effects.
Theoretical Framework for Bacterial Adaptation
Bacteria are known to develop resistance to a wide array of antimicrobial agents, including surfactants, through several conserved and adaptable pathways. microbiologyclass.net The primary adaptive strategies likely employed against this compound would involve modification of the cell envelope, active efflux of the compound, and formation of protective biofilms.
Conclusion and Future Outlook in Academic Inquiry
Synthesis of Key Academic Findings on Undecylenamidopropyl Betaine (B1666868)
Undecylenamidopropyl betaine is an amphoteric surfactant, meaning its molecular structure contains both a positive and a negative charge, resulting in a net neutral charge. cosmileeurope.eu It is synthesized from undecylenic acid, a fatty acid, and N,N-dimethylpropylenediamine (DMAPA), which is then reacted with a compound like sodium monochloroacetate. europa.euevitachem.com This synthesis process involves an initial amidation reaction followed by quaternization. evitachem.com
A significant body of research focuses on the antimicrobial and particularly the antifungal properties of this compound. evitachem.comresearchgate.netgoogle.com It has demonstrated effectiveness against fungi such as Candida albicans. evitachem.commdpi.com This has led to its inclusion in antifungal and anti-dandruff shampoos. google.com The mechanism of its antimicrobial action is attributed to the disruption of microbial cell membranes, leading to cell lysis. evitachem.com
In addition to its direct antimicrobial effects, this compound is frequently used in combination with other antimicrobial agents, most notably polyhexanide (PHMB). researchgate.netmdpi.comresearchgate.net Studies have shown that it can enhance the antimicrobial activity of PHMB and aid in the removal of biofilms created by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netmdpi.comresearchgate.net This synergistic effect is valuable in wound care applications, where the combination can help to cleanse the wound, remove debris and biofilms, and reduce the microbial load. researchgate.netresearchgate.net
As a surfactant, this compound performs several functions in cosmetic and personal care products. cosmileeurope.eu These include acting as a cleansing agent, a foam booster, and a viscosity controller. cosmileeurope.eu It also possesses antistatic and conditioning properties, making it a versatile ingredient in hair and skin care formulations. cosmileeurope.eu
Identification of Knowledge Gaps and Emerging Research Questions
While the synergistic antimicrobial effect of this compound with agents like PHMB is documented, the precise mechanism of this synergy is not fully elucidated. researchgate.net A significant knowledge gap exists in understanding how the two components interact at a molecular level to enhance their efficacy against various pathogens and biofilms. researchgate.net Further research is needed to clarify the individual contributions of each component and the mechanics of their combined action at different stages of biofilm development. mdpi.comresearchgate.net
The antimicrobial spectrum of this compound, when used alone, requires more comprehensive investigation. While its efficacy against certain fungi is known, its activity against a wider range of bacteria, particularly multidrug-resistant strains, is an area that warrants further study. researchgate.net
The impact of formulation variables on the performance of this compound is another area with knowledge gaps. Research into how factors such as pH, ionic strength, and the presence of other surfactants affect its antimicrobial and physicochemical properties would be beneficial for optimizing its use in various products.
Emerging research questions include:
What are the specific molecular interactions between this compound and PHMB that lead to enhanced biofilm removal?
Can this compound be combined with other antimicrobial agents to create novel synergistic formulations for combating resistant pathogens?
How does the structure of this compound, particularly the undecylenic acid chain, contribute to its specific antifungal activity?
What is the long-term impact of this compound-containing formulations on the skin microbiome?
Addressing these questions will deepen the scientific understanding of this compound and potentially broaden its applications.
Proposed Frameworks for Collaborative and Interdisciplinary Research on this compound
The complexity of the challenges that this compound can help address, such as biofilm-associated infections, necessitates a collaborative and interdisciplinary research approach. aup.nlucl.ac.uk Such a framework would foster innovation by integrating knowledge and techniques from various scientific fields. nih.gov
A proposed framework for future research could involve the following:
Collaborative Research Teams: Establishing research teams composed of experts from different disciplines is crucial. aup.nl This would include chemists to investigate synthesis and molecular interactions, microbiologists to study antimicrobial mechanisms and biofilm dynamics, and materials scientists to develop novel delivery systems.
Integrated Research Methodologies: An interdisciplinary approach would involve the use of a combination of research methods. mdpi.com For instance, advanced analytical techniques from chemistry could be used to study the molecular structure and interactions, while microbiological assays would assess antimicrobial efficacy. mdpi.com
Focus on Translational Research: The research should aim to bridge the gap between basic scientific discoveries and practical applications. nih.gov This involves designing studies that are relevant to real-world scenarios, such as the use of this compound in clinical or personal care settings.
Shared Resources and Data: To facilitate collaboration, it is important to have shared access to resources, such as specialized equipment and databases. nih.gov Open communication and data sharing among researchers from different disciplines can accelerate the pace of discovery. nih.gov
Institutional Support: Academic institutions and funding agencies play a vital role in promoting interdisciplinary research by providing the necessary infrastructure, funding, and recognition for collaborative projects. nih.gov
By adopting such a framework, the scientific community can work together more effectively to address the existing knowledge gaps and unlock the full potential of this compound. This will not only advance fundamental scientific understanding but also lead to the development of innovative solutions for a range of applications. iubmb.org
Q & A
Basic Research Questions
Q. What are the standardized protocols for synthesizing and characterizing Undecylenamidopropyl betaine to ensure reproducibility?
- Methodological Answer : Synthesis typically involves reacting undecylenic acid with 3-(dimethylamino)propylamine to form the amide intermediate, followed by quaternization with sodium chloroacetate. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on documenting reaction conditions (e.g., temperature, molar ratios) and adhering to IUPAC naming conventions for compound identification .
Q. How do physicochemical properties (e.g., critical micelle concentration [CMC], LogP) influence this compound’s efficacy as a surfactant?
- Methodological Answer : LogP (partition coefficient) values, such as -1.28 for related betaines, indicate hydrophilic tendencies, affecting solubility and micelle formation. CMC determination involves conductivity or surface tension measurements under controlled pH and temperature. Adjusting alkyl chain length (e.g., C10 vs. C12 analogs) or salt concentration can modulate these properties. Comparative studies with structurally similar surfactants (e.g., Cocamidopropyl betaine) are critical for benchmarking .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with higher yield and purity?
- Methodological Answer : A 2<sup>k</sup> factorial design can evaluate variables like temperature, catalyst concentration, and reaction time. For example, a three-factor orthogonal array (L9) reduces experimental runs while identifying optimal interactions. Regression analysis of response surfaces (e.g., yield vs. pH) refines conditions. Post-optimization validation via HPLC ensures purity thresholds (>98%) are met .
Q. What experimental strategies resolve contradictions in literature regarding the impact of impurity profiles on biological activity?
- Methodological Answer : Contradictions arise from varying impurity levels (e.g., residual amines in Cocamidopropyl betaine causing sensitization). Controlled impurity spiking experiments, paired with LC-MS quantification, isolate bioactive contaminants. Comparative cytotoxicity assays (e.g., MTT on keratinocytes) under standardized OECD protocols validate findings. Cross-referencing with structural analogs (e.g., Lauramidopropyl betaine) clarifies structure-activity relationships .
Q. How can computational and experimental methods assess interactions between this compound and biomolecules (e.g., proteins)?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., albumin). Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Circular dichroism (CD) spectroscopy monitors conformational changes in proteins. Dose-response studies (IC50/EC50) under physiologically relevant conditions (e.g., simulated skin pH) contextualize bioactivity .
Q. What statistical approaches are appropriate for analyzing dose-response data in antimicrobial studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves to calculate EC50 values. ANOVA with Tukey’s post-hoc test compares efficacy across bacterial strains (e.g., S. aureus vs. E. coli). Power analysis (α=0.05, β=0.2) ensures adequate sample size. Bootstrap resampling addresses variability in triplicate measurements .
Tables for Reference
Table 1 : Key Physicochemical Properties of this compound and Analogs
Table 2 : Example Factorial Design Matrix for Synthesis Optimization
| Run | Temperature (°C) | Catalyst (%) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 80 | 1.0 | 4 | 72 | 92 |
| 2 | 80 | 2.0 | 6 | 85 | 96 |
| 3 | 100 | 1.0 | 6 | 78 | 94 |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
